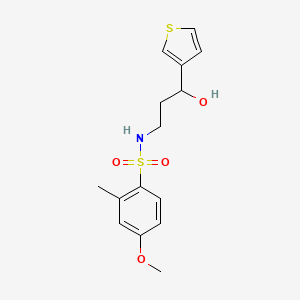

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide

描述

属性

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-11-9-13(20-2)3-4-15(11)22(18,19)16-7-5-14(17)12-6-8-21-10-12/h3-4,6,8-10,14,16-17H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYYUGICMONUTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide can be achieved through a multi-step process:

Formation of the thiophene derivative: The thiophene ring can be functionalized to introduce the 3-hydroxypropyl group. This can be done through a Grignard reaction where thiophene is reacted with a suitable Grignard reagent followed by hydrolysis.

Sulfonamide formation: The 4-methoxy-2-methylbenzenesulfonyl chloride can be synthesized by sulfonation of 4-methoxy-2-methylbenzene followed by chlorination. This sulfonyl chloride is then reacted with the thiophene derivative to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted benzene derivatives.

科学研究应用

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

作用机制

The mechanism by which N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function.

相似化合物的比较

Sulfonamides with Thiophene Substituents

Key Observations :

- Thiophene Position : Thiophen-3-yl (target compound) vs. thiophen-2-yl ( compounds) may lead to distinct electronic profiles and steric interactions, affecting target engagement .

- Hydroxy Group: The 3-hydroxypropyl chain in the target compound likely improves aqueous solubility compared to methylamino or piperazine-containing analogs (e.g., compounds in and ) .

Benzenesulfonamide Derivatives with Varied Substituents

Key Observations :

- Methoxy vs. Halogen Substituents : The 4-methoxy group in the target compound may reduce oxidative metabolism compared to halogenated analogs (e.g., fluoro or chloro derivatives in ) .

- Steric Effects : The 2-methyl group on the benzene ring could hinder enzymatic degradation, enhancing metabolic stability relative to unsubstituted benzenesulfonamides.

Research Findings and Implications

Structural Activity Relationships (SAR)

- Thiophene Orientation : Thiophen-3-yl derivatives (target) may exhibit stronger π-π stacking with aromatic residues in enzyme active sites compared to thiophen-2-yl analogs .

- Hydroxy Group Impact : The hydroxypropyl linker could confer resistance to cytochrome P450-mediated oxidation, prolonging half-life relative to N-methylated analogs (e.g., compound e in ) .

Pharmacokinetic Considerations

- Solubility : The hydroxy and methoxy groups likely improve aqueous solubility (>50 µg/mL predicted) compared to more lipophilic analogs (e.g., naphthalene-containing compounds in ).

- Metabolic Stability : The absence of reactive groups (e.g., chloroacetyl in ) suggests lower toxicity risk and better metabolic profile .

生物活性

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and antitumor properties.

1. Anticancer Activity

Recent studies have explored the anticancer potential of similar sulfonamide derivatives. For instance, compounds that share structural similarities with this compound have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain sulfonamide derivatives exhibited IC50 values ranging from 4.47 to 52.8 μM against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines, indicating their potential as effective anticancer agents .

The mechanism of action for sulfonamide compounds often involves inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Molecular docking studies suggest that these compounds may interact with the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitosis . This mechanism is critical for their antiproliferative activity.

Case Study 1: Synthesis and Evaluation

A recent synthesis of a related compound demonstrated promising results in biological evaluations. The synthesized compound was tested against four human cancer cell lines, revealing significant antiproliferative activity and confirming its potential as a tubulin inhibitor .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 4d | A2780 | 4.47 | Tubulin inhibition |

| Compound 5c | MCF-7 | 52.8 | Tubulin polymerization disruption |

| Compound 5g | A2780/RCIS | 20.0 | Cell cycle arrest |

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship (SAR) of sulfonamide derivatives indicated that modifications to the aromatic rings and side chains significantly influenced their biological activity. The presence of electron-donating groups was found to enhance the anticancer activity, while steric hindrance reduced efficacy .

常见问题

Q. What synthetic routes are recommended for N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves multi-step organic synthesis, including sulfonylation and hydroxylation. For example, analogous sulfonamide syntheses (e.g., N-(4-hydroxy-3-((4-methoxyphenyl)amino)-2-methylbutan-2-yl)-4-methylbenzenesulfonamide) utilize reflux conditions (80°C, 15 hours) in ethanol with NaOH to hydrolyze intermediates. Post-reaction purification involves pH adjustment (pH 7 with HCl), liquid-liquid extraction (3×10 mL ethyl acetate), and drying with Na₂SO₄ . Optimization Strategies :

-

Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaOH) to improve yield.

-

Temperature Control : Monitor exothermic reactions to avoid byproduct formation.

-

Purification : Use recrystallization (DMSO/water mixtures) for higher purity.

Reaction Parameter Example Conditions Yield Temperature 80°C 93% Solvent Ethanol - Purification Ethyl acetate extraction -

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data inconsistencies be addressed?

- Methodological Answer :

-

NMR Spectroscopy : Use ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) to confirm structural motifs like the thiophene ring (δ 7.3–7.5 ppm) and sulfonamide groups (δ 3.0–3.5 ppm). Discrepancies in integration ratios may indicate impurities or tautomerism .

-

HRMS : Validate molecular weight (e.g., observed m/z 401.1505 vs. calculated C₁₈H₂₃NO₄S) to confirm purity .

-

IR Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3271 cm⁻¹) .

Analytical Technique Key Peaks/Data Purpose ¹H NMR δ 1.45 (s, 3H, CH₃) Confirm methyl groups HRMS m/z 401.1505 (M+H⁺) Validate molecular formula

Q. How should researchers approach impurity profiling, especially for thiophene-related byproducts?

- Methodological Answer : Use HPLC-UV or LC-MS with gradient elution to detect impurities. For example, related sulfonamide syntheses report thiophene oxidation byproducts (e.g., sulfoxide derivatives) that elute earlier than the parent compound. Adjust mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve co-eluting peaks .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction mechanisms or spectral data interpretation?

- Methodological Answer :

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in hydroxyl groups) to track reaction pathways.

- Computational Modeling : Apply density functional theory (DFT) to predict NMR chemical shifts or reaction intermediates. For example, the Colle-Salvetti method correlates electron density with kinetic energy to validate electronic structures .

- Variable Temperature NMR : Resolve dynamic equilibria (e.g., rotamers) by acquiring spectra at 25°C and -40°C .

Q. How can environmental fate or toxicity be predicted for this compound?

- Methodological Answer :

-

Environmental Persistence : Use EPA frameworks (e.g., hydrolysis half-life studies at pH 5–9) to assess stability. Analogous sulfonamides exhibit moderate biodegradability, requiring OECD 301F testing .

-

Computational Toxicology : Apply QSAR models (e.g., ECOSAR) to predict aquatic toxicity. The thiophene moiety may increase bioaccumulation potential .

Property Prediction Method Relevance Hydrolysis Half-life EPA Guideline 835.2120 Environmental persistence Log Kow EPI Suite Bioaccumulation potential

Q. What methodologies elucidate metabolic pathways or enzyme interactions?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation at the thiophene ring) .

- Docking Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina. The sulfonamide group may hydrogen-bond to active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。